2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: Used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of fatty acid production .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
4-Aminotetrahydropyran: Contains the tetrahydro-2H-pyran-4-yl group but lacks the thieno[3,2-d]pyrimidine core.
Uniqueness
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine is unique due to the presence of both the thieno[3,2-d]pyrimidine core and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12ClN3OS |
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Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-chloro-N-(oxan-4-yl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H12ClN3OS/c12-11-14-8-3-6-17-9(8)10(15-11)13-7-1-4-16-5-2-7/h3,6-7H,1-2,4-5H2,(H,13,14,15) |
InChI Key |
JRMAEIJJOSTDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
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